![molecular formula C19H30O4 B585106 [(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate CAS No. 2649-68-5](/img/structure/B585106.png)
[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate” is a chemical substance with the molecular formula C19H30O4 and a molecular weight of 322.4451. It is not intended for human or veterinary use and is available for research purposes1.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of this compound. It’s possible that the synthesis process is proprietary or not widely published.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H30O4. However, the specific arrangement of these atoms in space, the so-called stereochemistry, is not provided in the search results. For a complete molecular structure analysis, a detailed study using techniques such as X-ray crystallography or NMR spectroscopy would be required.Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound. This could be due to the novelty of the compound or the specificity of its use in research.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its melting point, boiling point, solubility, and reactivity. However, I couldn’t find specific information on the physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Complex tricyclic and related structures have been a focal point in synthetic organic chemistry, offering pathways to synthesize various bioactive compounds and materials. For instance, research on the synthesis of α-Tocopherol acetate from simpler organic compounds like linalool shows the intricate steps involved in creating complex molecules with multiple chiral centers (Gembus, Sala-Jung, & Uguen, 2009). This research could be relevant for understanding the synthetic strategies that might be applied to the compound of interest.
Biotransformation and Metabolic Studies
Studies on biotransformation and metabolic pathways of complex organic molecules, such as sesquiterpene derivatives, offer insights into how these compounds can be modified or degraded by biological systems. Research in this area could shed light on potential applications of the compound or related structures in medicinal chemistry and drug design.
Application in Material Science
The application of cellulose acetate in producing symmetric and asymmetric membranes, as discussed in research on the controlled release of pharmaceuticals, illustrates the use of complex organic molecules in material science (Filho et al., 2011). While not directly related, this highlights the potential for complex acetate derivatives to be applied in novel material contexts.
Safety And Hazards
As this compound is intended for research use only, it’s important to handle it with care. However, specific safety and hazard information was not available in the search results.
Zukünftige Richtungen
The future directions for research on this compound could be vast and varied, depending on the field of study it is being used in. Unfortunately, without specific information on its current applications, it’s difficult to predict future directions.
Please note that this analysis is based on the limited information available from the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Eigenschaften
IUPAC Name |
[(1S,2S,5S,8R,9R)-2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3/t14-,15+,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEDHMVFQOCEJU-CTRAYCPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]23C[C@]1(CC[C@H]2C(C[C@@H]3OC(=O)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801345714 |
Source


|
| Record name | Clovanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91884676 | |
CAS RN |
2649-68-5 |
Source


|
| Record name | Clovanediol diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801345714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


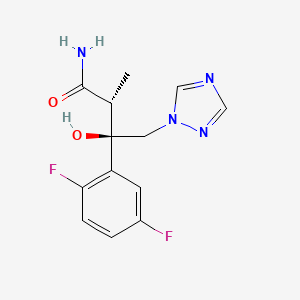
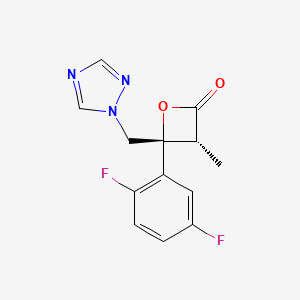
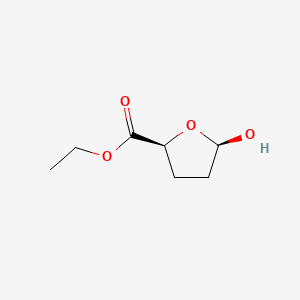
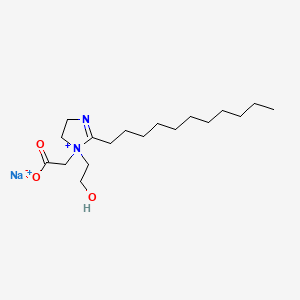
![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)
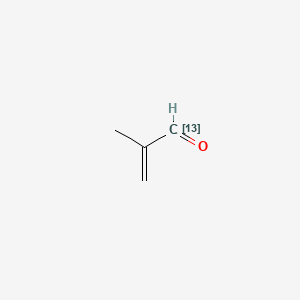
![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
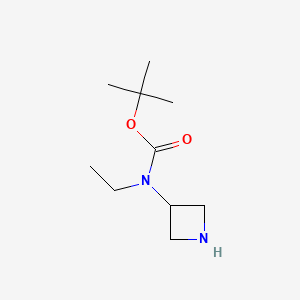
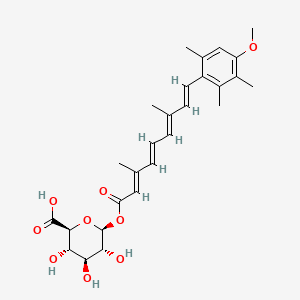
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
![Bis[bis[4-(diethylamino)phenyl]methyl] Ether](/img/structure/B585046.png)